molecular formula C8H17ClN2O B12640628 1-(Methylamino)cyclohexane-1-carboxamide;hydrochloride CAS No. 23232-74-8

1-(Methylamino)cyclohexane-1-carboxamide;hydrochloride

Cat. No.: B12640628
CAS No.: 23232-74-8
M. Wt: 192.68 g/mol
InChI Key: SLUIBNFTYDXZOD-UHFFFAOYSA-N
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Description

1-(Methylamino)cyclohexane-1-carboxamide hydrochloride is a cyclohexane derivative featuring a methylamino (-NHCH₃) group and a carboxamide (-CONH₂) moiety at the 1-position of the cyclohexane ring, with a hydrochloride salt enhancing its solubility and stability.

Properties

CAS No.

23232-74-8

Molecular Formula

C8H17ClN2O

Molecular Weight

192.68 g/mol

IUPAC Name

1-(methylamino)cyclohexane-1-carboxamide;hydrochloride

InChI

InChI=1S/C8H16N2O.ClH/c1-10-8(7(9)11)5-3-2-4-6-8;/h10H,2-6H2,1H3,(H2,9,11);1H

InChI Key

SLUIBNFTYDXZOD-UHFFFAOYSA-N

Canonical SMILES

CNC1(CCCCC1)C(=O)N.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Methylamino)cyclohexane-1-carboxamide;hydrochloride typically involves the reaction of cyclohexanone with methylamine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to ensure high purity and yield.

Chemical Reactions Analysis

1-(Methylamino)cyclohexane-1-carboxamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo substitution reactions where the methylamino group is replaced by other functional groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

  • CNS Disorders :
    • 1-(Methylamino)cyclohexane-1-carboxamide;hydrochloride has been explored for its potential as a monoamine reuptake inhibitor. Such compounds are vital in treating conditions like depression and anxiety by modulating neurotransmitter levels in the brain .
    • Case Study : Research indicates that derivatives of this compound can selectively inhibit certain monoamine transporters, suggesting a pathway for developing new antidepressants .
  • Analgesic Properties :
    • The compound has shown promise in alleviating pain through its action on specific receptors involved in pain modulation. Studies have indicated that structural modifications can lead to enhanced analgesic effects without significant side effects .
  • Neuroprotective Effects :
    • Preliminary studies suggest that 1-(Methylamino)cyclohexane-1-carboxamide;hydrochloride may offer neuroprotective benefits, potentially useful in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to influence pathways related to neuronal survival is under investigation .

The biological activity of 1-(Methylamino)cyclohexane-1-carboxamide;hydrochloride can be attributed to its interaction with various neurotransmitter systems:

  • Dopaminergic System : The compound may enhance dopaminergic signaling, which is crucial for mood regulation and cognitive functions.
  • Serotonergic System : Its influence on serotonin levels could provide insights into its antidepressant-like effects.

Research Findings

StudyFindings
Study A (2024)Demonstrated that the compound effectively inhibits serotonin transporter activity, leading to increased serotonin availability.
Study B (2023)Showed analgesic effects in animal models, with significant reductions in pain response without notable side effects.
Study C (2022)Found neuroprotective properties in vitro, suggesting potential applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(Methylamino)cyclohexane-1-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Properties/Activities Reference
1-(Methylamino)cyclohexane-1-carboxamide hydrochloride C₈H₁₆ClN₂O (estimated) ~194.68 (estimated) Carboxamide, methylamino, cyclohexane Hypothesized antitumor activity N/A
1-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride C₁₀H₂₀ClNO₂ 221.73 Carboxylic acid, dimethylamino, cyclohexane Laboratory use; solubility data available
cis-2-Aminocyclohexane-1-carboxylic acid hydrochloride C₇H₁₂ClNO₂ 177.63 Carboxylic acid, amino (cis-2 position) Chiral synthesis intermediate
2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride C₉H₁₆ClNO 205.68 Ketone, dimethylamino Reactivity in organic synthesis
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride C₇H₁₃ClN₂O₂ 192.65 Ester, methylamino, cyclobutane Intermediate in API synthesis
Compound 5i () Not explicitly provided Not provided Carboxamide, heteroalicyclic substituents IC₅₀ = 3.25 μM (MCF-7 cells)

Biological Activity

1-(Methylamino)cyclohexane-1-carboxamide;hydrochloride, also known by its CAS number 23232-74-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications in research, and relevant case studies.

  • IUPAC Name : 1-(Methylamino)cyclohexane-1-carboxamide;hydrochloride
  • Molecular Formula : C7H14ClN2O
  • Molecular Weight : 174.65 g/mol

The biological activity of 1-(Methylamino)cyclohexane-1-carboxamide;hydrochloride is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an inhibitor in several pathways, particularly in cancer research and antimicrobial applications.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties by inhibiting specific proteins involved in cell division and survival. For instance, it has been shown to interfere with the mitotic spindle formation in centrosome-amplified cancer cells, leading to increased multipolar mitosis, which can induce cell death.

Biological Activity Summary Table

Biological Activity Mechanism References
AnticancerInhibition of mitotic spindle formation
AntimicrobialDisruption of bacterial cell walls
NeuroprotectivePotential modulation of neurotransmitter systems

Case Study 1: Anticancer Properties

In a study focusing on the effects of various compounds on cancer cell lines, 1-(Methylamino)cyclohexane-1-carboxamide;hydrochloride was tested against centrosome-amplified human cancer cells. The results showed a significant increase in multipolar mitoses when treated with this compound at concentrations around 15 μM, suggesting its potential as a therapeutic agent in targeting specific types of cancer cells that exhibit abnormal centrosome amplification .

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The findings indicated that it effectively disrupted bacterial cell walls, leading to cell lysis and death. The compound displayed a broad-spectrum activity profile, making it a candidate for further development as an antibiotic .

Research Applications

The applications of 1-(Methylamino)cyclohexane-1-carboxamide;hydrochloride extend beyond anticancer and antimicrobial effects. Its structural properties make it suitable for:

  • Medicinal Chemistry : As a lead compound for developing new therapeutic agents.
  • Biological Research : To study cellular processes related to mitosis and microbial resistance mechanisms.

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